(NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine typically involves the condensation of 2,2-dimethyl-6-nitro-3H-chromen-4-one with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: Reduction reactions may convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)amine
- (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydrazine
- (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the nitro group and the chromene core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H12N2O4/c1-11(2)6-9(12-14)8-5-7(13(15)16)3-4-10(8)17-11/h3-5,14H,6H2,1-2H3/b12-9- |
InChI Key |
IZGJBEHULXZMOP-XFXZXTDPSA-N |
Isomeric SMILES |
CC1(C/C(=N/O)/C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(=NO)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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